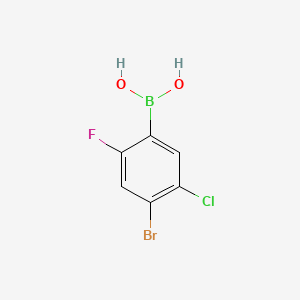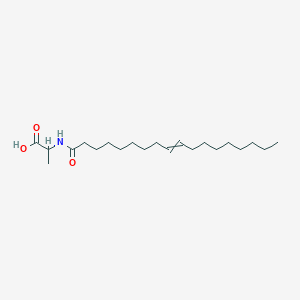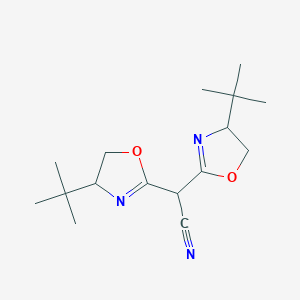
2,2-Bis(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound that features two oxazoline rings and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of tert-butyl-substituted oxazoline with acetonitrile under specific conditions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent . The reaction conditions often require a metal-free environment to ensure the desired product is obtained efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules.
Industry: Used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action for 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through asymmetric induction. The oxazoline rings and the nitrile group interact with substrates to promote stereoselective reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butanesulfinamide: Another chiral auxiliary used in asymmetric synthesis.
Pinacol boronic esters: Used in organic synthesis for similar purposes.
Uniqueness
2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its dual oxazoline rings, which provide enhanced chiral induction compared to single-ring systems. This makes it particularly effective in promoting stereoselective reactions.
Eigenschaften
Molekularformel |
C16H25N3O2 |
|---|---|
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
2,2-bis(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)11-8-20-13(18-11)10(7-17)14-19-12(9-21-14)16(4,5)6/h10-12H,8-9H2,1-6H3 |
InChI-Schlüssel |
JFTKLAIXKLBJQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12510822.png)
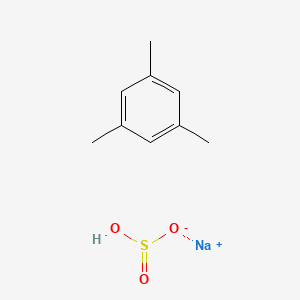
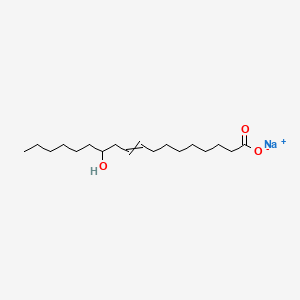
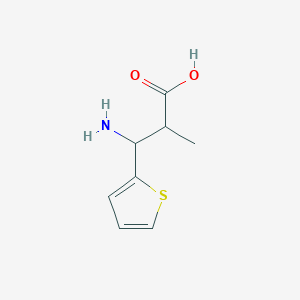
![N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B12510855.png)
![5-(4-Chlorophenyl)-2-[(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B12510866.png)
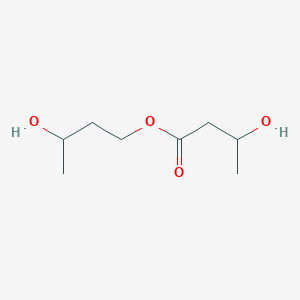
![N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B12510880.png)
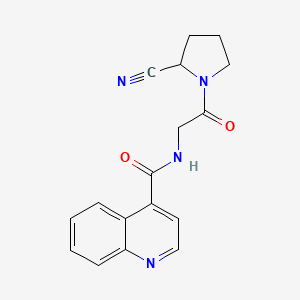
![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)
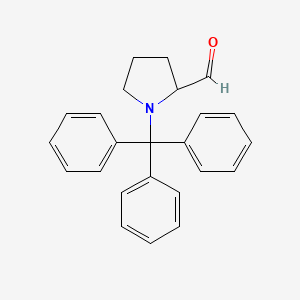
![(3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate](/img/structure/B12510913.png)
